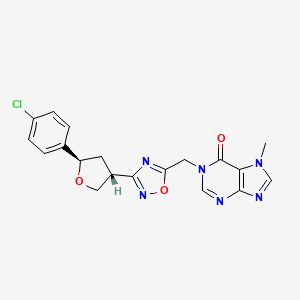
Trpa1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trpa1-IN-1 is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various physiological processes, including pain perception, inflammation, and the detection of environmental irritants. TRPA1 is primarily expressed in sensory neurons and plays a crucial role in mediating pain and inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trpa1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Trpa1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Trpa1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPA1 channel and its role in various chemical reactions.
Biology: Helps in understanding the physiological and pathological roles of TRPA1 in sensory neurons and other cell types.
Medicine: Investigated for its potential therapeutic applications in treating pain, inflammation, and respiratory conditions.
Industry: Used in the development of new drugs and therapeutic agents targeting TRPA1.
Mechanism of Action
Trpa1-IN-1 exerts its effects by selectively binding to the TRPA1 channel and inhibiting its activity. This inhibition prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the activation of downstream signaling pathways involved in pain and inflammation. The molecular targets of this compound include specific binding sites on the TRPA1 channel, which are critical for its activation and function.
Comparison with Similar Compounds
HC-030031: Another selective TRPA1 antagonist with similar inhibitory effects.
A-967079: A potent and selective TRPA1 antagonist used in various research studies.
AP-18: A TRPA1 antagonist with a different chemical structure but similar functional properties.
Uniqueness of Trpa1-IN-1: this compound is unique in its high selectivity and potency for the TRPA1 channel, making it a valuable tool for studying the specific roles of TRPA1 in various physiological and pathological processes. Its distinct chemical structure also provides advantages in terms of stability and bioavailability compared to other TRPA1 antagonists.
Properties
Molecular Formula |
C19H17ClN6O3 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one |
InChI |
InChI=1S/C19H17ClN6O3/c1-25-9-21-18-16(25)19(27)26(10-22-18)7-15-23-17(24-29-15)12-6-14(28-8-12)11-2-4-13(20)5-3-11/h2-5,9-10,12,14H,6-8H2,1H3/t12-,14+/m0/s1 |
InChI Key |
UGLQOTZNBCEHHB-GXTWGEPZSA-N |
Isomeric SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


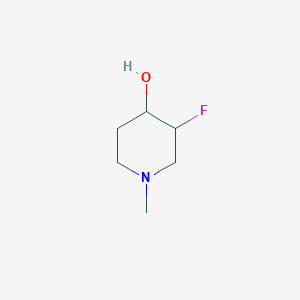
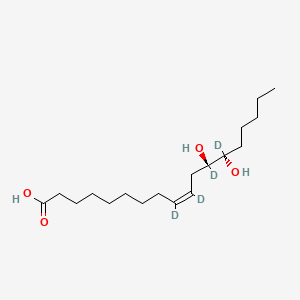
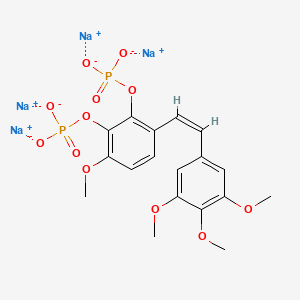
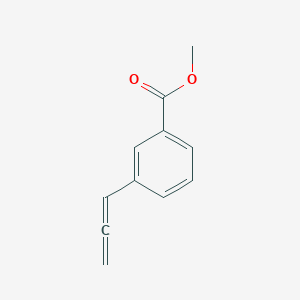
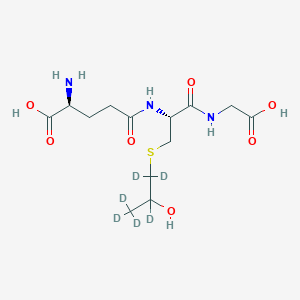
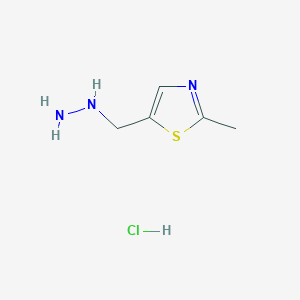
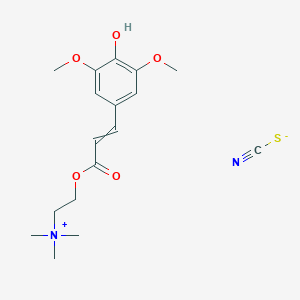
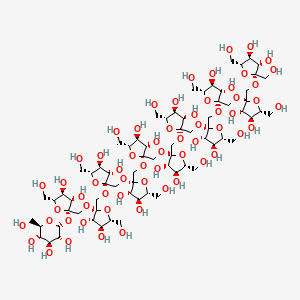
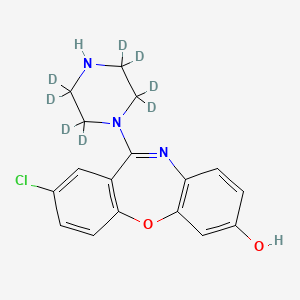
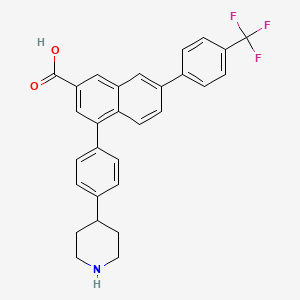

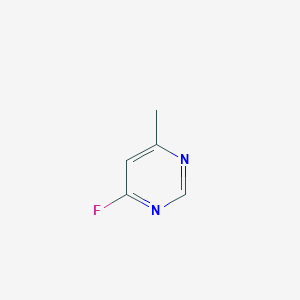
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
